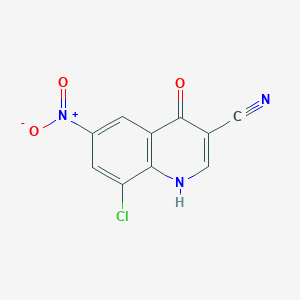![molecular formula C11H10N6O2S2 B2379869 4-((3-(2H-1,2,3-triazol-2-il)azetidin-1-il)sulfonil)benzo[c][1,2,5]tiadiazol CAS No. 2176270-16-7](/img/structure/B2379869.png)
4-((3-(2H-1,2,3-triazol-2-il)azetidin-1-il)sulfonil)benzo[c][1,2,5]tiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . Benzo[c][1,2,5]thiadiazole is a fused ring system containing a benzene ring fused to a [1,2,5]thiadiazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,3-triazole and azetidine rings, along with the sulfonyl group and the benzo[c][1,2,5]thiadiazole, would be key features of the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole might participate in reactions with electrophiles, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
- El sistema de anillo de 1,2,3-triazol en este compuesto se puede sintetizar fácilmente mediante reacciones de clic catalizadas por cobre de azidas con alquinos . Los triazoles han mostrado diversas actividades biológicas, incluidos efectos antibacterianos, antimaláricos y antivirales.
- Los estudios computacionales han explorado la interacción de este compuesto con la acetilcolinesterasa (AChE), un objetivo relevante para desarrollar nuevas opciones terapéuticas para contrarrestar la neurodegeneración, particularmente en la enfermedad de Alzheimer .
- Además, se han investigado las propiedades farmacocinéticas del compuesto para evaluar su capacidad de ser fármaco .
- Se han sintetizado y evaluado híbridos relacionados de ácido benzoico que contienen la porción 1H-1,2,4-triazol para determinar su actividad citotóxica contra líneas celulares cancerosas. Algunos de estos híbridos exhibieron potentes efectos inhibitorios contra las células cancerosas MCF-7 y HCT-116 .
Descubrimiento y desarrollo de fármacos
Potencial anticancerígeno
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole core have been found to exhibit anticancer properties . These compounds often target rapidly proliferating cells, such as cancer cells .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have similar effects, potentially leading to the inhibition of cancer cell proliferation.
Action Environment
It’s known that the chemical stability of 1,2,3-triazoles is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound might exhibit similar stability under various environmental conditions.
Propiedades
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c18-21(19,10-3-1-2-9-11(10)15-20-14-9)16-6-8(7-16)17-12-4-5-13-17/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRWPMHFPVSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2379786.png)
![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)
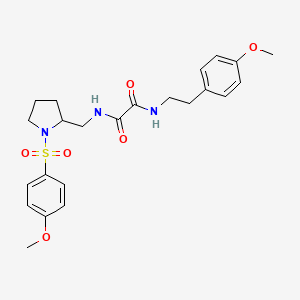
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
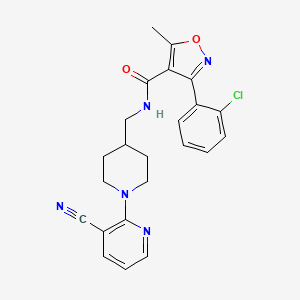
![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)
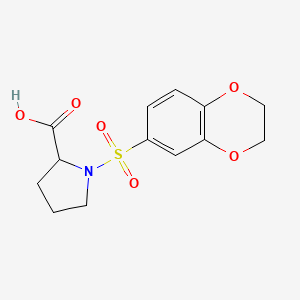
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2379802.png)
![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2379803.png)
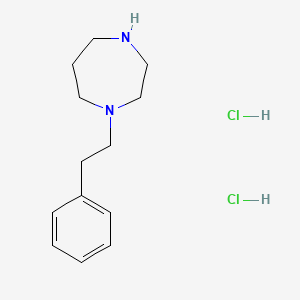
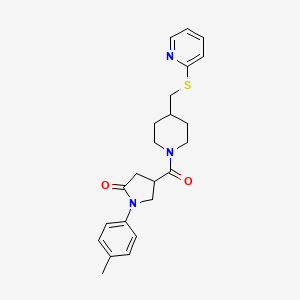
![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)
